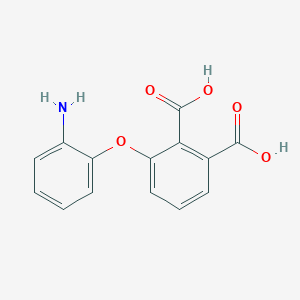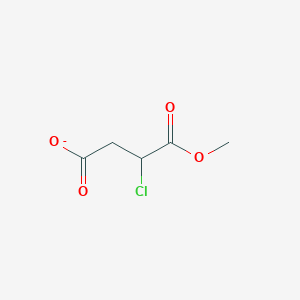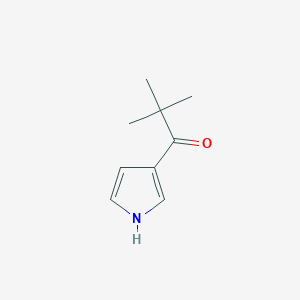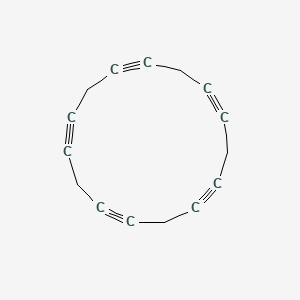
3-Benzhydrylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydrylpentanedioic acid is an organic compound that features a benzhydryl group attached to a pentanedioic acid backbone. This compound is part of the benzhydryl family, which includes various derivatives of diphenylmethane. The benzhydryl group is characterized by two benzene rings connected by a single methane carbon, which can be substituted with various functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketones or alcohols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Benzhydryl ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Halogenated benzhydryl derivatives.
Applications De Recherche Scientifique
3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: The parent compound of the benzhydryl family.
Benzhydrol: A benzhydryl derivative with a hydroxyl group.
Benzhydryl chloride: A benzhydryl derivative with a chlorine substituent
Uniqueness
3-Benzhydrylpentanedioic acid is unique due to the presence of both the benzhydryl group and the pentanedioic acid backboneThe compound’s ability to undergo multiple types of reactions and interact with biological targets makes it a valuable molecule for research and industrial purposes .
Propriétés
| 93878-28-5 | |
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-benzhydrylpentanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22) |
Clé InChI |
NRPZCMFGRAUPMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)


![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)


![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


